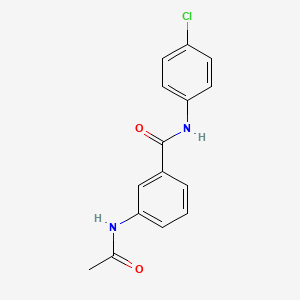![molecular formula C12H11F4N5O B4944406 N-[2-fluoro-5-(trifluoromethyl)benzyl]-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B4944406.png)
N-[2-fluoro-5-(trifluoromethyl)benzyl]-3-(1H-tetrazol-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-fluoro-5-(trifluoromethyl)benzyl]-3-(1H-tetrazol-1-yl)propanamide, commonly known as FST-100, is a novel compound that has gained significant attention in scientific research. FST-100 is a potent and selective inhibitor of the pro-inflammatory cytokine, Interleukin-1β (IL-1β), and has shown promising results in preclinical studies for the treatment of various inflammatory diseases.
Wirkmechanismus
FST-100 selectively inhibits the production of IL-1β, a pro-inflammatory cytokine that plays a key role in the pathogenesis of various inflammatory diseases. IL-1β is produced by activated immune cells and promotes inflammation by activating other immune cells and inducing the production of other pro-inflammatory cytokines. By inhibiting IL-1β production, FST-100 reduces inflammation and improves disease symptoms.
Biochemical and Physiological Effects:
FST-100 has been shown to have a good safety profile and is well-tolerated in preclinical studies. It does not affect the production of other cytokines or interfere with other immune functions. FST-100 has also been shown to have a long half-life, which makes it a promising candidate for the development of a once-daily oral medication.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of FST-100 for lab experiments include its selectivity for IL-1β and its good safety profile. However, the limitations of FST-100 include its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
For research include evaluating the optimal dosing regimen for FST-100, identifying biomarkers that can predict response to treatment, and exploring the potential of FST-100 for the treatment of other inflammatory diseases. Additionally, further studies are needed to evaluate the potential of FST-100 for combination therapy with other anti-inflammatory agents.
Synthesemethoden
FST-100 is synthesized through a multistep process that involves the reaction of 2-fluoro-5-(trifluoromethyl)benzyl bromide with sodium azide to form the corresponding azide intermediate. This intermediate is then reduced to the corresponding amine, which is further reacted with 1H-tetrazole-1-acetic acid to form FST-100.
Wissenschaftliche Forschungsanwendungen
FST-100 has shown promising results in preclinical studies for the treatment of various inflammatory diseases, including rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. In these studies, FST-100 has been shown to significantly reduce inflammation and improve disease symptoms.
Eigenschaften
IUPAC Name |
N-[[2-fluoro-5-(trifluoromethyl)phenyl]methyl]-3-(tetrazol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F4N5O/c13-10-2-1-9(12(14,15)16)5-8(10)6-17-11(22)3-4-21-7-18-19-20-21/h1-2,5,7H,3-4,6H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKLBXHWRKRKGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CNC(=O)CCN2C=NN=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F4N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-2-chloro-N-({[2-chloro-4-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4944327.png)
![1-{2-[1-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-piperidinyl]ethyl}-2-pyrrolidinone](/img/structure/B4944338.png)
![3-{[(2-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4944345.png)
![2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-{[3-(trifluoromethyl)phenyl]amino}acrylonitrile](/img/structure/B4944348.png)

![N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-methyl-2-pyrazinecarboxamide](/img/structure/B4944371.png)


![3-chloro-N-(4-methoxybenzyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4944396.png)

![3-(2-chlorophenyl)-5-methyl-N-(tetrahydro-2-furanylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4944417.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-mesityl-N~2~-(3-methylphenyl)glycinamide](/img/structure/B4944419.png)

![1-[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]-N-methyl-N-(2-thienylmethyl)methanamine](/img/structure/B4944431.png)